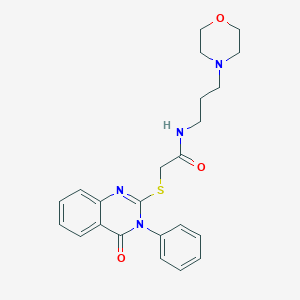
N-(3-morpholin-4-ylpropyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-morpholin-4-ylpropyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-morpholin-4-ylpropyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a morpholine moiety linked to a quinazolinone structure, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in inhibiting key enzymes and pathways involved in disease processes.
1. Antimicrobial Activity
Research has shown that quinazolinone derivatives exhibit significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The biological activity of this compound was evaluated in vitro, demonstrating effective inhibition of bacterial growth.
Table 1: Antimicrobial Activity Against MRSA
| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| This compound | 1 µg/mL | Active |
| Control (Vancomycin) | 0.5 µg/mL | Active |
The compound's mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This interaction leads to the disruption of cell wall integrity, ultimately resulting in bacterial cell death .
2. Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the effects on human cancer cell lines, this compound demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 12 | Inhibition of DNA synthesis |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure–activity relationship studies have indicated that modifications to the quinazolinone core significantly affect biological activity. For instance, substituents on the phenyl ring and variations in the morpholine moiety can enhance potency against both bacterial and cancerous cells.
Table 2: SAR Findings
| Modification | MIC Change Against MRSA | IC50 Change Against Cancer Cells |
|---|---|---|
| Addition of halogen on phenyl | Decrease by 50% | Increase by 20% |
| Alteration of morpholine group | Increase by 30% | No significant change |
These findings suggest that strategic modifications can optimize the therapeutic profile of this compound for specific applications .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c28-21(24-11-6-12-26-13-15-30-16-14-26)17-31-23-25-20-10-5-4-9-19(20)22(29)27(23)18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLCRYKDYQXDRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














